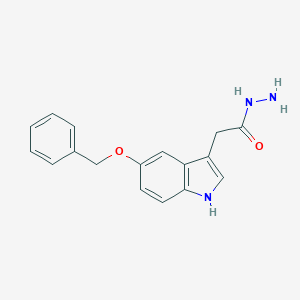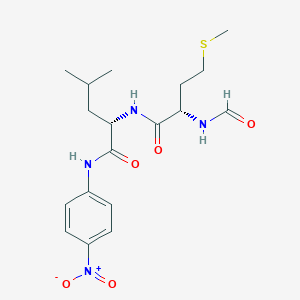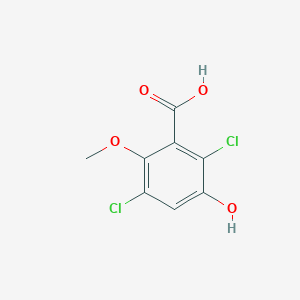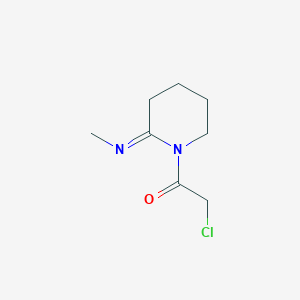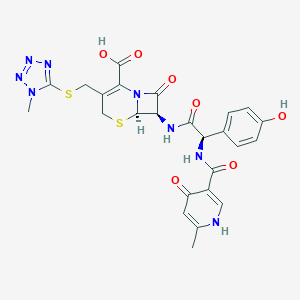
Pentabromotoluene
概要
説明
Pentabromotoluene is a colorless powder that is insoluble in water .
Synthesis Analysis
Pentabromotoluene has been used as a brominated flame retardant for several decades. It has been detected in environmental samples and its transformation products have been studied. For instance, UV irradiation of pentabromotoluene in benzotrifluoride resulted in the formation of hydroxylated transformation products .Molecular Structure Analysis
Pentabromotoluene has a molecular formula of C7H3Br5. Its structure includes five bromine atoms attached to the toluene backbone . The molecule contains a total of 15 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Pentabromotoluene is a simple aromatic halogenated organic compound and is very unreactive. As more of its hydrogen atoms are replaced with halogen atoms, it becomes less reactive .Physical And Chemical Properties Analysis
Pentabromotoluene has a density of 2.6±0.1 g/cm3, a boiling point of 394.4±37.0 °C at 760 mmHg, and a flash point of 186.5±21.2 °C .科学的研究の応用
Brominated Flame Retardant
Pentabromotoluene is a current-use brominated flame retardant (cuBFR), which means it’s used to reduce the flammability of materials . These types of compounds are applied to prevent fires and ensure safety in homes and vehicles .
Environmental Persistence
Due to their flame-retardant properties, cuBFRs like PBT are persistent in the environment . This means they don’t break down easily and can accumulate over time, leading to potential environmental and health concerns .
Transformation Products
When exposed to UV irradiation, PBT can transform into hydroxylated transformation products (OH-TPs) . These transformation products can provide insights into the environmental fate and transport of PBT .
Photolysis Study
The study of how PBT breaks down or transforms when exposed to light, known as photolysis, is another area of research . This can help scientists understand how PBT might behave in sunlight-exposed environments .
Metabolite Research
The transformation products of PBT, such as bromophenols and brominated dihydroxybenzenes, can be considered metabolites . Studying these can provide insights into how organisms might metabolize PBT .
Degree of Bromination
The degree of bromination in PBT affects its transformation rate . This means that the number of bromine atoms attached to the molecule can influence how quickly it transforms under certain conditions, like UV irradiation .
Safety and Hazards
作用機序
Target of Action
Pentabromotoluene (PBT) is a brominated compound that is primarily used as a flame retardant . Its primary targets are materials such as textiles, rubber, unsaturated polyesters, polyethylene, and SBR latex . By acting on these materials, PBT increases their resistance to ignition, reduces their flammability, and slows the rate of burning .
Mode of Action
The mode of action of PBT is primarily physical rather than biochemical. As a flame retardant, PBT works by releasing bromine atoms when heated . These bromine atoms can absorb heat and interfere with the combustion process, thereby slowing down or even stopping the spread of fire . .
Biochemical Pathways
Pbt can undergo various transformations in the environment, such as photolysis and photocatalysis . These transformations can lead to the formation of various products, including hydroxylated transformation products
Pharmacokinetics
As a brominated compound, PBT is likely to be lipophilic and may accumulate in fatty tissues . It is also likely to be persistent in the environment due to its resistance to degradation . .
Result of Action
The primary result of PBT’s action is the increased fire resistance of the materials it is applied to . This can help to prevent the spread of fire and reduce damage in the event of a fire. The use of pbt and other brominated flame retardants has raised environmental and health concerns due to their persistence, potential for bioaccumulation, and possible toxic effects .
Action Environment
The action of PBT can be influenced by various environmental factors. For example, the effectiveness of PBT as a flame retardant can be affected by the temperature, with higher temperatures leading to a greater release of bromine atoms . The stability of PBT can also be affected by exposure to light, which can lead to photolytic degradation . Furthermore, the presence of certain materials or substances can influence the action of PBT. For instance, PBT has been found in detectable quantities near a metal recycling factory , suggesting that industrial processes may influence its distribution and action.
特性
IUPAC Name |
1,2,3,4,5-pentabromo-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJEQVYCBTHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br5 | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025833 | |
| Record name | Pentabromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000108 [mmHg] | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,4,5,6-Pentabromotoluene | |
CAS RN |
87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentabromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentabromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentabromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTABROMOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87007N97G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4,5,6-PENTABROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
550 °F (NTP, 1992) | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental fate of PBT?
A1: PBT, like other brominated flame retardants, is persistent in the environment, meaning it does not easily break down. It has been detected in various environmental compartments, including air [, , , , ], water [, ], sediment [], and biota [, , , , , , , ].
Q2: How does PBT enter the environment?
A2: PBT can enter the environment through various pathways, including:
- Releases during manufacturing and processing: Manufacturing and processing of products containing PBT can lead to releases into the environment [, , ].
- Volatilization from products: PBT can volatilize from products containing it, such as electronics, textiles, and building materials, and enter the atmosphere [, , ].
- Leaching from products: PBT can leach from products, particularly in landfills, and contaminate soil and water [, ].
Q3: Does PBT bioaccumulate?
A3: Yes, PBT has been shown to bioaccumulate in organisms, particularly in lipid-rich tissues [, , , , , ]. This means that PBT concentrations can increase in organisms over time as they consume contaminated food.
Q4: How does PBT transport in the environment?
A4: PBT can be transported long distances in the atmosphere [, , , ], leading to its presence in remote regions far from its sources. It can also be transported through water and sediment.
Q5: What are the known toxicological effects of PBT?
A5: While research on the specific toxicological effects of PBT is still ongoing, studies suggest potential for:
- Endocrine disruption: Some studies suggest PBT might interfere with hormone systems, potentially affecting thyroid function [].
- Developmental toxicity: Research on rats suggests PBT may cause mild histopathological changes in the thyroid, liver, and kidney, with males potentially being more susceptible than females [].
Q6: How is PBT measured in environmental samples?
A7: PBT is typically measured in environmental samples using gas chromatography coupled with mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ]. This technique allows for the separation and quantification of PBT from other compounds in complex matrices.
Q7: What are the challenges in analyzing PBT?
A7: Analyzing PBT in environmental samples can be challenging due to:
- Low concentrations: PBT is often present at trace levels, requiring sensitive analytical techniques for detection [, ].
- Matrix interferences: The presence of other compounds in environmental samples can interfere with PBT analysis, necessitating effective extraction and cleanup procedures [].
Q8: Are there validated analytical methods for PBT?
A9: Several studies have reported on validated analytical methods for determining PBT in various matrices, including air, water, sediment, and biological samples [, ]. These methods typically involve extraction, cleanup, and analysis by GC-MS, with a focus on achieving high sensitivity and accuracy.
Q9: What are the alternatives to PBT?
A9: As concerns about the persistence and potential toxicity of PBT grow, research into safer alternatives is underway. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



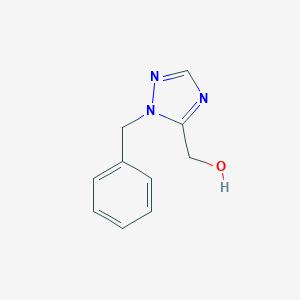

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
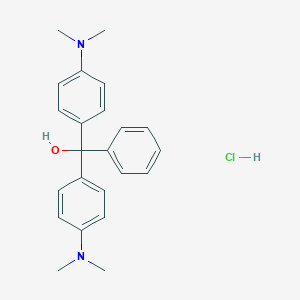
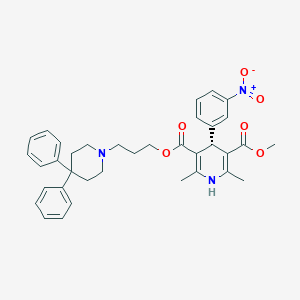
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
